4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Description
4,5-Dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with chlorine, fluorine, and a pentafluoroethyl group. The presence of multiple electronegative substituents (Cl, F, and CF2CF3) likely imparts high thermal stability and resistance to hydrolysis, though experimental validation is required.
Properties
IUPAC Name |
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8O2/c6-2(10)3(7,11)17-5(15,16-2)1(8,9)4(12,13)14 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCSSCSIOXAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(C(C(F)(F)F)(F)F)F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated and chlorinated precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the dioxolane ring. This can be achieved through a nucleophilic substitution reaction, where a nucleophile attacks an electrophilic carbon center, leading to the formation of the cyclic ether.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of suitable solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the halogen atoms.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in aprotic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxolanes, while oxidation and reduction reactions can produce corresponding oxides or less halogenated derivatives.
Scientific Research Applications
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane has several scientific research applications, including:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials, such as fluoropolymers and coatings with enhanced chemical resistance and thermal stability.
Pharmaceuticals: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated moieties for improved bioavailability and metabolic stability.
Chemical Research: The compound is used as a reagent in various chemical reactions, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can influence its binding affinity and selectivity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane with structurally related dioxolane derivatives, highlighting key differences in substituents, molecular formulas, and applications:
Key Structural and Functional Differences:
Halogenation Pattern :
- The target compound combines chlorine (Cl) and fluorine (F) at positions 4 and 5, whereas analogs like perfluoro(2-ethyl-1,3-dioxole) (C5F8O2) are fully fluorinated . The tetrachloro-difluoro derivative (C3Cl4F2O2) lacks the pentafluoroethyl group but has higher chlorine content .
- The pentafluoroethyl (-CF2CF3) substituent in the target compound and perfluoro(2-ethyl-1,3-dioxole) enhances hydrophobicity and thermal stability compared to compounds with trifluoromethyl (-CF3) groups .
Thermal and Chemical Stability :
- Fluorinated dioxolanes (e.g., C5F8O2) are stable up to 300°C, making them suitable for high-performance polymers . Chlorinated analogs (e.g., C3Cl4F2O2) may degrade at lower temperatures due to weaker C-Cl bonds .
- The combination of Cl and F in the target compound could balance reactivity (Cl’s susceptibility to nucleophilic attack) and stability (F’s strong C-F bonds).
Applications: Perfluoro-dioxolanes: Key monomers in fluoroplastics (e.g., Cytop®) for electronics and coatings . Chloro-fluoro-dioxolanes: Potential intermediates in agrochemicals or flame retardants, though commercial use is less documented .
Biological Activity
4,5-Dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane is a fluorinated organic compound with potential applications in various fields including agrochemicals and pharmaceuticals. This article explores its biological activity based on existing research findings.
- Molecular Formula: C₈Cl₂F₈O₂
- Molecular Weight: 334.00 g/mol
- CAS Number: 161611-73-0
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on various biological systems. The following sections detail the observed activities and mechanisms of action.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens including bacteria and fungi.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth at low concentrations | |
| Staphylococcus aureus | Moderate inhibitory effects | |
| Candida albicans | Effective at higher concentrations |
Insecticidal Properties
The compound has shown promise as an insecticide. Its mechanism involves disrupting the nervous system of insects.
- Target Insects: Aphids and whiteflies.
- Mode of Action: Neurotoxic effects leading to paralysis and death.
Case Study 1: Efficacy Against Bacterial Strains
A study evaluated the efficacy of the compound against various bacterial strains. Results indicated that it inhibited the growth of E. coli and S. aureus effectively at concentrations ranging from 0.5 to 10 µg/mL.
Case Study 2: Insecticidal Activity
In field trials conducted in agricultural settings, the compound was applied to crops infested with aphids. The results showed a reduction in pest populations by over 70% within two weeks of application.
The biological activity is attributed to the presence of multiple halogen atoms in its structure which enhance its reactivity and interaction with biological targets. The dioxolane ring contributes to its stability and solubility in biological systems.
Safety and Toxicology
Toxicological studies indicate that while the compound is effective against pests and pathogens, it poses risks to non-target organisms including beneficial insects and mammals at high doses.
| Toxicity Parameter | Value |
|---|---|
| LD50 (Oral) | >2000 mg/kg (rat) |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what reaction parameters are critical?
Synthesis of highly halogenated dioxolanes typically involves multi-step halogenation strategies. For example, fluorination can be achieved using agents like SF₄ or DAST (diethylaminosulfur trifluoride), while chlorination may employ PCl₅ or SOCl₂. Regioselectivity challenges arise due to competing halogenation sites; temperature control (-20°C to 40°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Condensation reactions, as demonstrated in analogous dioxolane syntheses, require precise stoichiometry and catalysts like BF₃·Et₂O .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- 19F NMR : Critical for resolving fluorine environments, with chemical shifts typically between -70 to -200 ppm.
- 13C NMR : Identifies carbon backbone and halogen substitution patterns (e.g., deshielding effects near electronegative groups).
- IR Spectroscopy : Confirms functional groups (C-F stretches ~1100–1250 cm⁻¹, C-Cl ~550–850 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis. Cross-referencing with X-ray crystallography (e.g., biphenyl dioxolanes in ) resolves ambiguities .
Q. What safety protocols are mandatory for handling this compound in the laboratory?
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact.
- Store in sealed containers under inert gas to prevent hydrolysis.
- Emergency measures: Immediate rinsing for spills (15 min eye/skin exposure), with medical consultation required .
Advanced Research Questions
Q. How can computational chemistry predict the environmental fate of this compound?
Molecular dynamics simulations and DFT calculations model degradation pathways (e.g., hydrolysis, photolysis). Parameters like log Kow (octanol-water coefficient) and Henry’s Law constants predict bioaccumulation and volatilization. Environmental fate studies (e.g., ’s INCHEMBIOL project) combine these models with experimental data to assess persistence in aquatic systems .
Q. What experimental design considerations are critical for stability studies under varying conditions?
- pH Stability : Use buffered solutions (pH 3–11) and monitor degradation via LC-MS.
- Thermal Stability : Conduct accelerated aging at 40–80°C, analyzing decomposition products.
- Light Exposure : UV-Vis irradiation chambers simulate photolytic breakdown. Randomized block designs (split-plot setups, as in ) ensure reproducibility across replicates .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. What in vitro assays reliably evaluate antimicrobial activity against multidrug-resistant pathogens?
- Microbroth Dilution : Determines minimum inhibitory concentrations (MICs) against strains like S. aureus or E. coli (CLSI guidelines, ).
- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24–48 hours.
- Biofilm Eradication Tests : Use crystal violet staining to quantify biofilm disruption. Example MIC data from analogous compounds (Table 2, ):
| Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|
| Dioxolane Derivative | 16 | 32 |
Methodological Notes
- Environmental Analysis : Gas chromatography with ECD (electron capture detection) or tandem MS quantifies trace degradation products in water/soil matrices .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to standardize variables like solvent purity and agitation rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
